molecular formula C20H22N2OS B3015336 N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide CAS No. 681216-93-3

N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide

Cat. No.: B3015336
CAS No.: 681216-93-3
M. Wt: 338.47
InChI Key: MJSWRRRQXPWKAP-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Sulfanylacetamide Formation: The indole derivative is then reacted with a suitable sulfanylacetamide precursor under specific conditions to form the desired compound. Common reagents include thiols and acylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities make it a candidate for further research in drug development and pharmacology.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its mechanism of action and interaction with biological targets are key areas of investigation.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
  • N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylpropionamide

Uniqueness

N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide is unique due to its specific structural features, such as the presence of both indole and sulfanylacetamide moieties. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-4-22-12-19(17-7-5-6-8-18(17)22)24-13-20(23)21-16-10-14(2)9-15(3)11-16/h5-12H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSWRRRQXPWKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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